

Application Note: Identification of Usp28-IN-2 Protein Interactions Using Quantitative Mass Spectrometry

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Compound of Interest

Compound Name: *Usp28-IN-2*

Cat. No.: *B12393081*

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Abstract

This application note provides a detailed protocol for identifying the protein interaction partners of the novel inhibitor **Usp28-IN-2** with its target, the deubiquitinase USP28. By employing an affinity purification-mass spectrometry (AP-MS) workflow, researchers can elucidate the on-target and potential off-target effects of **Usp28-IN-2**, offering critical insights into its mechanism of action. The described methodology is designed for researchers, scientists, and drug development professionals investigating USP28-related signaling pathways and therapeutic interventions.

Introduction

Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and oncogenesis.^{[1][2]} USP28 stabilizes a range of oncoproteins and tumor suppressors by removing ubiquitin chains, thereby preventing their proteasomal degradation. Key substrates of USP28 include the proto-oncoprotein c-Myc, the signaling molecule Notch1, and components of the DNA damage response pathway such as 53BP1 and Chk2.^{[3][4][5][6][7]} Given its significant role in cancer, USP28 has emerged as a promising therapeutic target.

Usp28-IN-2 is a novel, potent, and selective small molecule inhibitor of USP28. To understand its therapeutic potential and possible side effects, it is essential to characterize its impact on the USP28 interactome. This application note details an affinity purification-mass spectrometry (AP-MS) protocol to identify proteins that interact with USP28 in the presence and absence of **Usp28-IN-2**. This approach allows for the quantitative analysis of changes in protein-protein interactions induced by the inhibitor, providing a deeper understanding of its cellular effects.

Data Presentation

The following table summarizes hypothetical quantitative proteomics data from an AP-MS experiment designed to identify proteins differentially interacting with USP28 upon treatment with **Usp28-IN-2**. The data is presented as fold change in protein abundance in the **Usp28-IN-2** treated sample versus a vehicle control, with corresponding p-values to indicate statistical significance.

Protein	Gene	Fold Change (Usp28-IN-2 / Vehicle)	p-value	Putative Role in USP28 Pathway
Myc	MYC	-3.5	0.001	Substrate (destabilized)
F-box/WD repeat-containing protein 7	FBXW7	-2.8	0.005	E3 ligase for Myc, interaction with USP28 disrupted
Notch homolog 1, translocation- associated	NOTCH1	-3.1	0.003	Substrate (destabilized)
Tumor protein p53-binding protein 1	TP53BP1	-1.5	0.045	DNA damage response, interaction with USP28 diminished
Checkpoint kinase 2	CHEK2	-1.8	0.030	DNA damage response, interaction with USP28 diminished
Tumor suppressor p53	TP53	-1.2	0.05	DNA damage response, stabilized by USP28

Experimental Protocols

Cell Culture and Treatment

- Culture human colorectal cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Seed cells in 15 cm plates and grow to 80-90% confluency.
- Treat the cells with either 10 μ M **Usp28-IN-2** (treatment group) or DMSO (vehicle control) for 6 hours.

Cell Lysis

- Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold lysis buffer per 15 cm plate. A recommended lysis buffer is 20 mM HEPES-KOH (pH 7.4), 110 mM potassium phosphate, 2 mM $MgCl_2$, 0.1% Tween-20, 150 mM NaCl, supplemented with protease and phosphatase inhibitor cocktails.[\[8\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Determine the protein concentration using a BCA protein assay.

Affinity Purification

- For each immunoprecipitation (IP), use 2-5 mg of total protein from the clarified lysate.
- Add 5 μ g of anti-USP28 antibody to the lysate and incubate for 4 hours at 4°C with gentle rotation.
- Add 50 μ L of pre-washed Protein A/G magnetic beads to each IP sample and incubate for another 2 hours at 4°C with gentle rotation.
- Place the tubes on a magnetic rack to capture the beads.
- Carefully remove and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold wash buffer (lysis buffer without detergents).

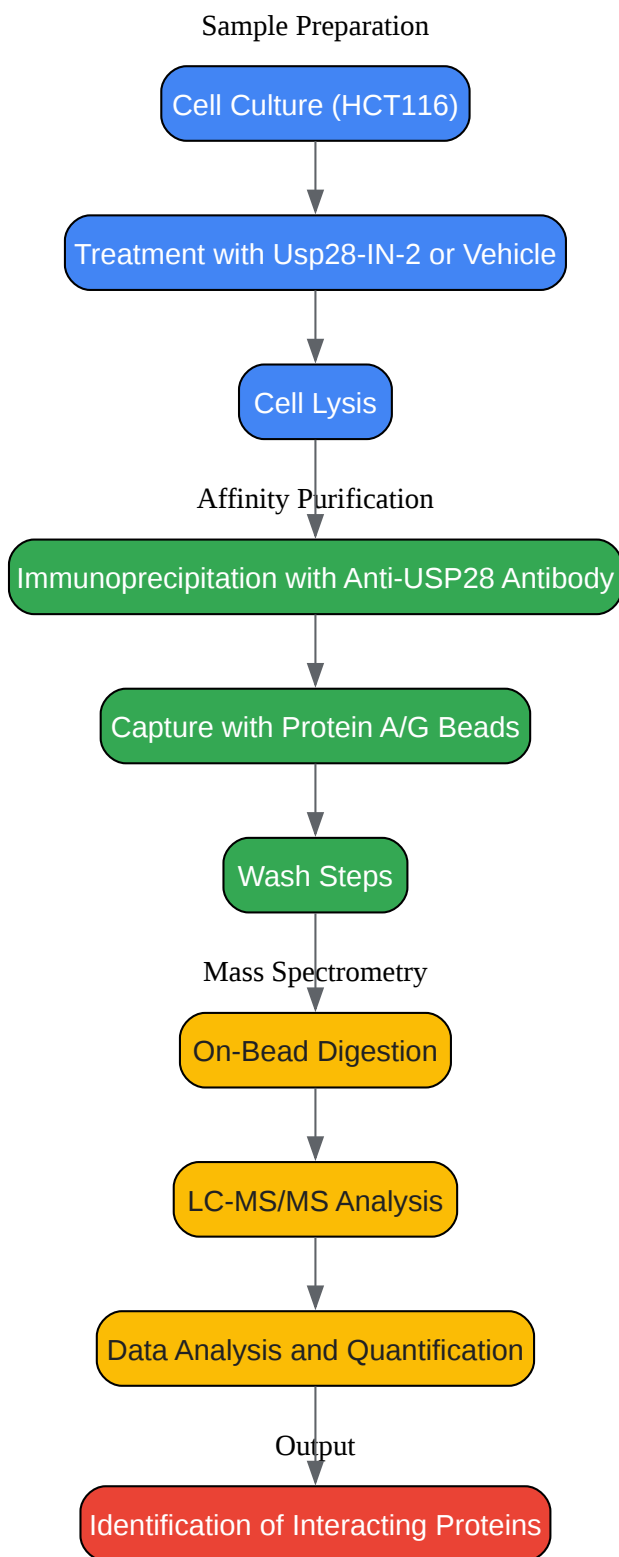
On-Bead Digestion

- After the final wash, resuspend the beads in 100 μ L of 50 mM ammonium bicarbonate.
- Add 5 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes to reduce the proteins.
- Cool the samples to room temperature and add 20 mM iodoacetamide (IAA) to alkylate the proteins. Incubate for 30 minutes in the dark.
- Add 1 μ g of sequencing-grade trypsin and incubate overnight at 37°C with shaking.
- To stop the digestion, acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.5%.
- Centrifuge the samples and collect the supernatant containing the digested peptides.

Mass Spectrometry and Data Analysis

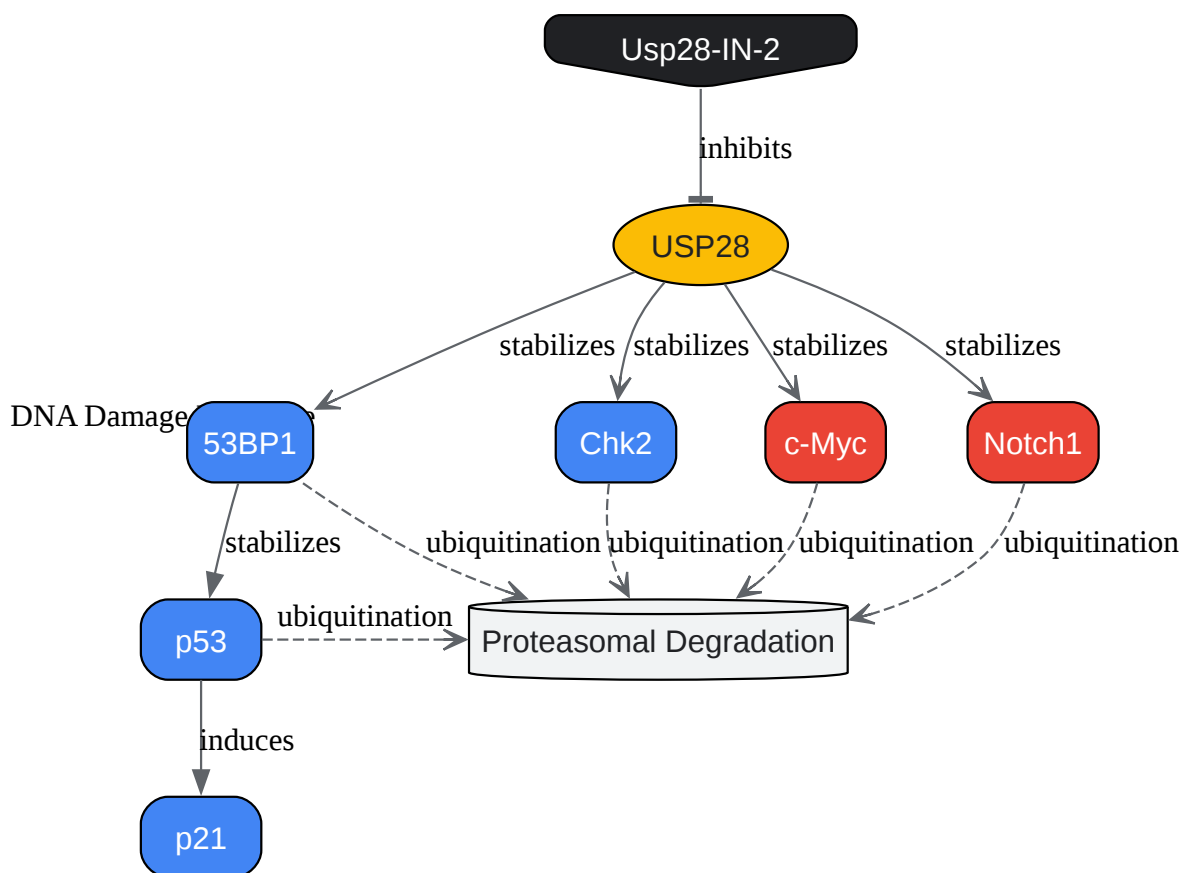
- Desalt the peptide samples using C18 StageTips.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
- Search the raw data against a human protein database using a search engine like MaxQuant or Sequest.
- Perform label-free quantification (LFQ) to compare the abundance of proteins between the **Usp28-IN-2** treated and vehicle control samples.
- Filter the results to identify proteins with a significant fold change and a low p-value.

Mandatory Visualization



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Caption: Experimental workflow for identifying **Usp28-IN-2** protein interactions.



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Caption: USP28 signaling pathways and the effect of **Usp28-IN-2**.

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